Cas no 2060038-93-7 (1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-)

5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a cyclobutyl group, a 2-nitrophenyl moiety, and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research, where triazole derivatives are valued for their bioactivity. The carboxylic acid group enhances solubility and provides a handle for further derivatization, while the nitrophenyl and cyclobutyl substituents contribute to steric and electronic modulation. The compound is suitable for use as an intermediate in the development of pharmaceuticals or ligands in coordination chemistry. Its well-defined structure ensures consistency in reactivity, making it a reliable building block for complex molecular architectures.
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- structure
2060038-93-7 structure
商品名:1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-
CAS番号:2060038-93-7
MF:C13H12N4O4
メガワット:288.25878238678
MDL:MFCD30500813
CID:5153949
PubChem ID:125457552

1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- 化学的及び物理的性質

名前と識別子

    • 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-
    • MDL: MFCD30500813
    • インチ: 1S/C13H12N4O4/c18-13(19)11-14-12(8-4-3-5-8)16(15-11)9-6-1-2-7-10(9)17(20)21/h1-2,6-8H,3-5H2,(H,18,19)
    • InChIKey: OWMXIIPFCHOHJF-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=CC=C2[N+]([O-])=O)C(C2CCC2)=NC(C(O)=O)=N1

1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-340134-10.0g
2060038-93-7
10.0g
$3131.0 2023-02-23
Enamine
EN300-340134-10g
2060038-93-7
10g
$3131.0 2023-09-03
Enamine
EN300-340134-0.25g
2060038-93-7
0.25g
$670.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01036901-1g
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060038-93-7 95%
1g
¥3423.0 2023-03-11
Enamine
EN300-340134-1.0g
2060038-93-7
1g
$0.0 2023-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01036901-5g
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
2060038-93-7 95%
5g
¥9926.0 2023-03-11
Enamine
EN300-340134-2.5g
2060038-93-7
2.5g
$1428.0 2023-09-03
Enamine
EN300-340134-1g
2060038-93-7
1g
$728.0 2023-09-03
Enamine
EN300-340134-5g
2060038-93-7
5g
$2110.0 2023-09-03
Enamine
EN300-340134-0.1g
2060038-93-7
0.1g
$640.0 2023-09-03

1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- 関連文献

1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-に関する追加情報

Introduction to 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- (CAS No. 2060038-93-7) and Its Emerging Applications in Chemical Biology

1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-, identified by the CAS number 2060038-93-7, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the triazole family, characterized by a fused three-membered ring containing two nitrogen atoms. The presence of a carboxylic acid group at the 3-position and a cyclobutyl substituent at the 5-position, coupled with a nitrophenyl moiety at the 1-position, endows this molecule with unique chemical and biological properties that make it a promising candidate for further exploration.

The triazole core of this compound is well-known for its versatility in medicinal chemistry due to its ability to form stable interactions with biological targets. Triazoles have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The introduction of the carboxylic acid group at the 3-position enhances the compound's solubility and reactivity, allowing for further functionalization and derivatization. This feature is particularly valuable in drug design, where modulating solubility and bioavailability is crucial for therapeutic efficacy.

The cyclobutyl substituent at the 5-position adds rigidity to the molecular structure, which can influence binding affinity and selectivity when interacting with biological targets. Cycloalkyl groups are often employed in drug design to improve metabolic stability and reduce off-target effects. In contrast, the nitrophenyl group at the 1-position introduces electronic and steric effects that can fine-tune the compound's pharmacokinetic properties. Nitroaromatic compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel bioactive molecules like 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-. These methodologies allow researchers to predict potential interactions between this compound and various biological targets with high accuracy. Preliminary computational studies suggest that this molecule may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders and inflammatory diseases.

In vitro studies have demonstrated that derivatives of triazole-containing compounds can modulate enzyme activity by binding to specific pockets on the target proteins. The unique arrangement of atoms in 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- may enable it to interact with enzymes such as kinases or phosphodiesterases, which are often dysregulated in diseases like cancer and diabetes. Additionally, the presence of both polar (carboxylic acid) and non-polar (cyclobutyl) functional groups suggests that this compound could cross cell membranes effectively, enhancing its potential as an oral therapeutic agent.

The pharmaceutical industry has increasingly recognized the importance of structure-based drug design in developing novel therapeutics. By leveraging knowledge of molecular interactions at the atomic level, researchers can optimize lead compounds like 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- to improve their efficacy and safety profiles. Collaborative efforts between chemists and biologists are essential in translating these findings into clinical applications.

Emerging research also highlights the role of triazole derivatives in addressing emerging infectious diseases caused by resistant pathogens. The structural framework of this compound provides a scaffold for designing molecules that can disrupt essential pathways in bacteria or viruses without causing significant side effects. This approach aligns with global efforts to combat antimicrobial resistance by developing new classes of therapeutic agents.

The synthetic pathways for preparing 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- are another area of interest for synthetic chemists. Efficient synthetic routes not only reduce production costs but also enable rapid access to a library of related compounds for screening purposes. Advances in green chemistry principles have encouraged the development of more sustainable synthetic methods that minimize waste and hazardous byproducts.

Future directions in research may explore modifications to the existing structure to enhance specific properties such as bioavailability or target specificity. For instance, replacing the nitrophenyl group with other aromatic or heterocyclic moieties could alter electronic distributions and binding interactions without compromising overall activity. Such modifications require careful consideration to maintain pharmacological relevance while improving therapeutic potential.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)- by predicting their biological activities based on structural features alone. These computational tools can complement experimental data by rapidly filtering large datasets and prioritizing compounds for further investigation.

In conclusion,1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-, 1-(2-nitrophenyl)- (CAS No. 2060038-93-7) represents a structurally complex yet promising molecule with potential applications across multiple therapeutic areas. Its unique combination of functional groups makes it an attractive candidate for further exploration in chemical biology and drug development pipelines.

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